molecular formula C8H11BrN2O3 B11937447 5-(2-Bromoethyl)-5-ethyl-1,3-diazinane-2,4,6-trione CAS No. 68160-48-5

5-(2-Bromoethyl)-5-ethyl-1,3-diazinane-2,4,6-trione

Cat. No.: B11937447
CAS No.: 68160-48-5
M. Wt: 263.09 g/mol
InChI Key: LJVTYPFTOBMROG-UHFFFAOYSA-N
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Description

5-(2-Bromoethyl)-5-ethyl-1,3-diazinane-2,4,6-trione is a chemical compound that belongs to the class of diazinane derivatives This compound is characterized by the presence of a bromoethyl group attached to the diazinane ring, which is a six-membered ring containing three nitrogen atoms

Properties

CAS No.

68160-48-5

Molecular Formula

C8H11BrN2O3

Molecular Weight

263.09 g/mol

IUPAC Name

5-(2-bromoethyl)-5-ethyl-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C8H11BrN2O3/c1-2-8(3-4-9)5(12)10-7(14)11-6(8)13/h2-4H2,1H3,(H2,10,11,12,13,14)

InChI Key

LJVTYPFTOBMROG-UHFFFAOYSA-N

Canonical SMILES

CCC1(C(=O)NC(=O)NC1=O)CCBr

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Bromoethyl)-5-ethyl-1,3-diazinane-2,4,6-trione typically involves the reaction of ethyl diazinane-2,4,6-trione with 2-bromoethanol under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the substitution reaction. The reaction mixture is then heated to a specific temperature to ensure the completion of the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions. The use of continuous flow reactors can also enhance the efficiency of the production process. The final product is typically purified using techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

5-(2-Bromoethyl)-5-ethyl-1,3-diazinane-2,4,6-trione undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromoethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation Reactions: The compound can undergo oxidation to form corresponding oxides or other oxidized products.

    Reduction Reactions: Reduction of the compound can lead to the formation of reduced derivatives with different functional groups.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in the presence of a base, such as sodium hydroxide or potassium carbonate.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are commonly used.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while oxidation reactions can produce oxides or other oxidized compounds.

Scientific Research Applications

5-(2-Bromoethyl)-5-ethyl-1,3-diazinane-2,4,6-trione has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. It is also used in studies involving substitution and oxidation reactions.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore the compound’s potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-(2-Bromoethyl)-5-ethyl-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets. The bromoethyl group can react with nucleophilic sites on proteins or other biomolecules, leading to the formation of covalent bonds. This interaction can result in the inhibition of enzyme activity or the disruption of cellular processes. The exact molecular pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    5-(2-Chloroethyl)-5-ethyl-1,3-diazinane-2,4,6-trione: Similar structure but with a chloroethyl group instead of a bromoethyl group.

    5-(2-Iodoethyl)-5-ethyl-1,3-diazinane-2,4,6-trione: Similar structure but with an iodoethyl group instead of a bromoethyl group.

    5-(2-Fluoroethyl)-5-ethyl-1,3-diazinane-2,4,6-trione: Similar structure but with a fluoroethyl group instead of a bromoethyl group.

Uniqueness

The uniqueness of 5-(2-Bromoethyl)-5-ethyl-1,3-diazinane-2,4,6-trione lies in its specific reactivity due to the presence of the bromoethyl group This group makes the compound more reactive in substitution reactions compared to its chloro, iodo, or fluoro counterparts

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